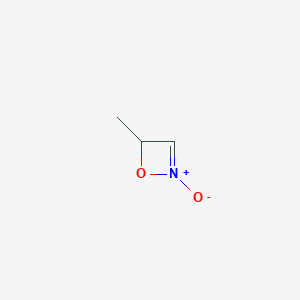
4-Methyl-2-oxo-4H-1,2lambda~5~-oxazete
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-oxo-4H-1,2lambda~5~-oxazete is a heterocyclic compound that contains an oxazete ring, which is a four-membered ring with one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxo-4H-1,2lambda~5~-oxazete typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with other reactants in dry DMF (dimethylformamide) and TEA (triethylamine) at elevated temperatures . The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-oxo-4H-1,2lambda~5~-oxazete can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazete derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazete compounds.
Substitution: The oxazete ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and solvents like DMF or DMSO (dimethyl sulfoxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazete derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the oxazete ring.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-oxo-4H-1,2lambda~5~-oxazete has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a precursor for pharmaceutical compounds.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-oxo-4H-1,2lambda~5~-oxazete involves its interaction with molecular targets and pathways within biological systems. The exact mechanism depends on the specific application and the nature of the target. For example, in antimicrobial research, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Methyl-2-oxo-4H-1,2lambda~5~-oxazete include:
- 4-Hydroxy-2-quinolones
- 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
Uniqueness
This compound is unique due to its oxazete ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
820221-54-3 |
|---|---|
Molekularformel |
C3H5NO2 |
Molekulargewicht |
87.08 g/mol |
IUPAC-Name |
4-methyl-2-oxido-4H-oxazet-2-ium |
InChI |
InChI=1S/C3H5NO2/c1-3-2-4(5)6-3/h2-3H,1H3 |
InChI-Schlüssel |
WMLMPKHJNZVBHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=[N+](O1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


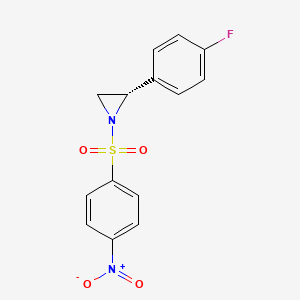
![Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]-](/img/structure/B15159856.png)
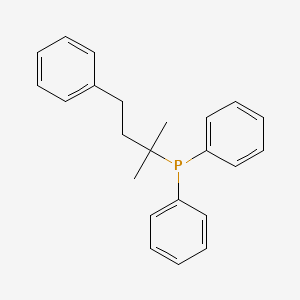
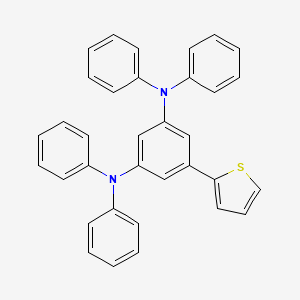
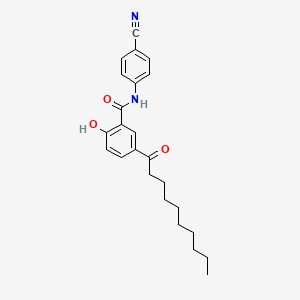

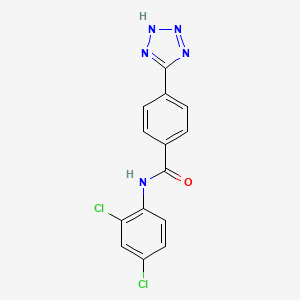


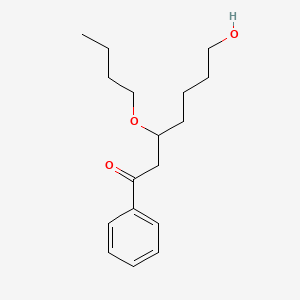
![N-{3,4-Bis(E)[(hydrazinylmethylidene)amino]butanoyl}-3-hydroxy-L-tyrosine](/img/structure/B15159916.png)
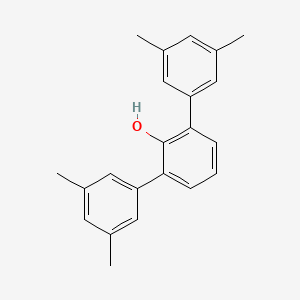
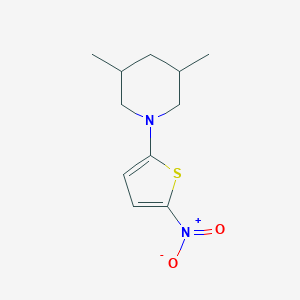
![Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester](/img/structure/B15159930.png)
